Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylicacid
Overview
Description
Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylicacid is a useful research compound. Its molecular formula is C21H19NO4 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylicacid, also known as 3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, has been investigated for its role in drug development . The primary targets of this compound are the P1 receptors, particularly the adenosine A3 receptor . These receptors play a central role in the complex mechanisms of purinergic signaling .
Mode of Action
The compound interacts with its targets, the P1 receptors, through binding studies . The interaction of this compound with these receptors results in changes in their activity, which can lead to various downstream effects .
Biochemical Pathways
The interaction of this compound with the P1 receptors affects the purinergic signaling pathway . This pathway is involved in various physiological processes, including inflammation and cancer . The compound’s action on this pathway can therefore have significant downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are dependent on its interaction with the P1 receptors . By interacting with these receptors, the compound can affect the activity of the purinergic signaling pathway, leading to potential therapeutic effects in conditions such as inflammation and cancer .
Biochemical Analysis
Biochemical Properties
Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. This compound interacts with enzymes such as proteases and peptidases, which are crucial for protein degradation and synthesis. The interaction between Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid and these enzymes is typically characterized by the formation of stable complexes that facilitate the cleavage or formation of peptide bonds .
Cellular Effects
The effects of Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been shown to affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, it can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, it may inhibit proteases by binding to their active sites, preventing substrate access and subsequent catalysis . Conversely, it can activate certain enzymes by inducing conformational changes that enhance their catalytic activity . These interactions often lead to changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid remains stable under specific conditions, but it may degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in vitro or in vivo can result in cumulative effects on cellular processes, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes . Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. At excessively high doses, Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can cause toxic or adverse effects, including cellular toxicity and organ damage .
Metabolic Pathways
Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into peptides and proteins . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its function, depending on the cellular context . Understanding the subcellular distribution of Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is essential for elucidating its biochemical and cellular effects .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)19-17-9-12(17)10-22(19)21(25)26-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,17-19H,9-11H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOGCFAOJIQONJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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